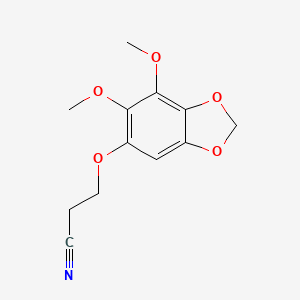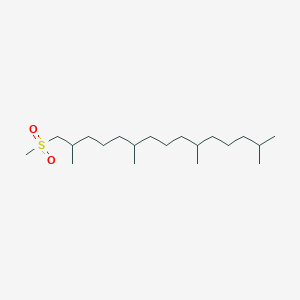
1-(Methanesulfonyl)-2,6,10,14-tetramethylpentadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methanesulfonyl)-2,6,10,14-tetramethylpentadecane is an organic compound characterized by its unique structure, which includes a methanesulfonyl group attached to a long hydrocarbon chain with multiple methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Methanesulfonyl)-2,6,10,14-tetramethylpentadecane can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with a suitable hydrocarbon precursor under controlled conditions. The reaction typically requires a non-nucleophilic base, such as pyridine or triethylamine, to facilitate the formation of the methanesulfonyl group .
Industrial Production Methods: Industrial production of this compound often involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene, followed by the reaction with a hydrocarbon substrate. This method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Methanesulfonyl)-2,6,10,14-tetramethylpentadecane undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are typically employed in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Hydrocarbons with methyl groups.
Substitution: Various substituted hydrocarbons depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Methanesulfonyl)-2,6,10,14-tetramethylpentadecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce methanesulfonyl groups into molecules.
Biology: Investigated for its potential as a biological alkylating agent.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and polymers
Mecanismo De Acción
The mechanism of action of 1-(Methanesulfonyl)-2,6,10,14-tetramethylpentadecane involves the reactivity of the methanesulfonyl group. This group can undergo nucleophilic substitution reactions, where it acts as an electrophile, facilitating the formation of new chemical bonds. The compound’s effects are mediated through its interaction with nucleophilic sites in target molecules, leading to the formation of stable products .
Comparación Con Compuestos Similares
Methanesulfonyl chloride: A precursor to methanesulfonates, used in similar substitution reactions.
Methanesulfonic acid: Used in green chemistry applications due to its strong acidity and stability.
Methanesulfonyl fluoride: Another related compound with similar reactivity but different applications
Uniqueness: 1-(Methanesulfonyl)-2,6,10,14-tetramethylpentadecane is unique due to its long hydrocarbon chain with multiple methyl groups, which imparts distinct physical and chemical properties. This structure makes it particularly useful in applications requiring hydrophobic characteristics and specific reactivity patterns .
Propiedades
Número CAS |
92891-85-5 |
|---|---|
Fórmula molecular |
C20H42O2S |
Peso molecular |
346.6 g/mol |
Nombre IUPAC |
2,6,10,14-tetramethyl-1-methylsulfonylpentadecane |
InChI |
InChI=1S/C20H42O2S/c1-17(2)10-7-11-18(3)12-8-13-19(4)14-9-15-20(5)16-23(6,21)22/h17-20H,7-16H2,1-6H3 |
Clave InChI |
KDDJZZYCWSTFQH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCC(C)CS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


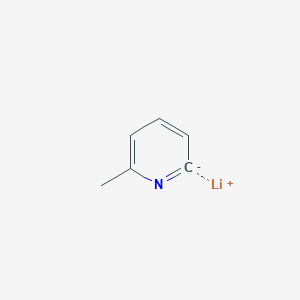
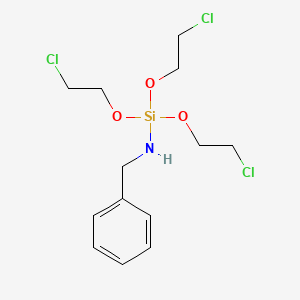
![4-[2-(Methylselanyl)ethyl]benzene-1,2-diol](/img/structure/B14345419.png)
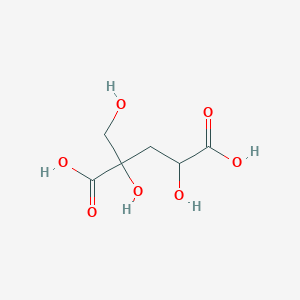

![Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate](/img/structure/B14345434.png)
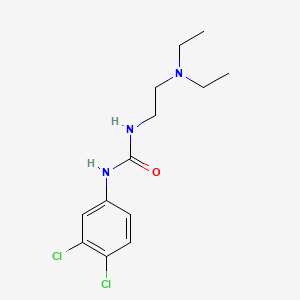
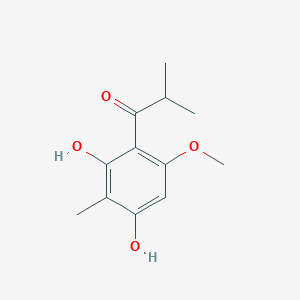

![1-Ethoxy-4-phenylbicyclo[2.2.2]octane](/img/structure/B14345467.png)
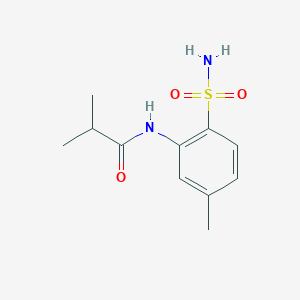
![2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane](/img/structure/B14345475.png)
